molecular formula C8H7BrFNO B1403342 2-(5-Bromo-2-fluorophenyl)acetamide CAS No. 1862925-24-3

2-(5-Bromo-2-fluorophenyl)acetamide

Cat. No.: B1403342
CAS No.: 1862925-24-3
M. Wt: 232.05 g/mol
InChI Key: WIBXIOHCDSISLR-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7BrFNO It is a derivative of acetamide, where the acetamide group is substituted with a 5-bromo-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)acetamide typically involves the reaction of 5-bromo-2-fluoroaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

    Starting Materials: 5-bromo-2-fluoroaniline and acetic anhydride.

    Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol or acetonitrile).

    Purification: Recrystallization from a suitable solvent (e.g., ethanol).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used (e.g., azide or cyanide derivatives).

    Oxidation: Products include oxidized forms of the compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: 5-bromo-2-fluorobenzoic acid and acetamide.

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals.

    Biological Studies: The compound can be used to study the effects of halogenated acetamides on biological systems.

    Materials Science: It is used in the development of new materials with specific properties.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would depend on the structure of the final pharmaceutical product derived from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoroacetamide
  • 2-Bromo-2-fluoroacetamide
  • 5-Bromo-2-fluoroaniline

Uniqueness

2-(5-Bromo-2-fluorophenyl)acetamide is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBXIOHCDSISLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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